Pyridine, 3-chloro-4,5-dimethyl-
Description
Ubiquity and Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in the world of organic chemistry. nist.gov Its presence is pervasive, found at the core of numerous naturally occurring compounds such as certain vitamins (niacin and pyridoxine), coenzymes, and alkaloids. nih.gov This foundational importance extends into the realm of synthetic chemistry, where pyridine and its derivatives are indispensable.
In the pharmaceutical and agrochemical industries, the pyridine scaffold is considered a "privileged structure." sigmaaldrich.comnih.gov This is due to its ability to bind to a wide array of biological targets, and its inclusion in a vast number of FDA-approved drugs. sigmaaldrich.com The nitrogen atom in the ring not only influences the molecule's basicity and solubility but also provides a key point for interaction with biological systems. Consequently, the development of novel and efficient methods for the synthesis of substituted pyridines is a highly active area of research, as these compounds are crucial for the discovery of new medicines and advanced materials. nih.govgoogle.com
Positional Isomerism and Substituent Effects in Halogenated Alkylpyridines
The reactivity and properties of a pyridine ring are heavily influenced by the nature and position of its substituents. The nitrogen atom makes the pyridine ring electron-deficient, particularly at the 2, 4, and 6 positions, which makes electrophilic substitution (common for many aromatic compounds) difficult and typically directs it to the 3-position under harsh conditions. ontosight.ai Conversely, these electron-deficient positions are more susceptible to nucleophilic attack.
The introduction of substituents, such as halogens and alkyl groups, further modulates this reactivity. Halogens, being electronegative, are electron-withdrawing, which can further deactivate the ring towards electrophiles but may activate it for nucleophilic substitution. The position of the halogen is critical; for instance, halogenation at the 3-position can be challenging to achieve selectively. chemicalbook.com Alkyl groups, on the other hand, are electron-donating and can increase the electron density of the ring, influencing its reactivity and the basicity of the nitrogen atom.
The interplay of these substituent effects in halogenated alkylpyridines gives rise to a rich field of study. Positional isomerism—where the same substituents are arranged differently on the ring—can lead to vastly different chemical and physical properties. chemsynthesis.com Understanding these effects is crucial for designing and synthesizing pyridine derivatives with desired characteristics for specific applications. For example, steric hindrance from bulky substituents can influence the accessibility of certain positions on the ring to reagents. google.com
Scope and Research Focus on Pyridine, 3-chloro-4,5-dimethyl- within Heterocyclic Chemistry
Within the vast family of substituted pyridines, Pyridine, 3-chloro-4,5-dimethyl- (CAS No. 72093-06-2) presents a unique combination of substituents. apolloscientific.co.uk The chlorine atom at the 3-position, combined with two adjacent methyl groups at the 4 and 5-positions, creates a specific electronic and steric environment.
While extensive, dedicated research on this particular compound is not widely published, its structure suggests several areas of potential research interest. Computational predictions based on its structure indicate a high probability of it having applications as an antimicrobial agent, a flame retardant, or a colorant. epa.gov These predicted functions make it a target of interest for materials science and medicinal chemistry research.
The synthesis of this molecule would require strategic chemical planning to achieve the desired substitution pattern, likely involving multi-step processes. Its characterization would rely heavily on spectroscopic methods to confirm the precise arrangement of the chloro and dimethyl substituents on the pyridine ring. The reactivity of Pyridine, 3-chloro-4,5-dimethyl- would be of fundamental interest, particularly how the combination of the electron-withdrawing chloro group and the electron-donating methyl groups influences its behavior in various chemical reactions.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of Pyridine, 3-chloro-4,5-dimethyl-
| Property | Value |
| Molecular Formula | C₇H₈ClN |
| Molecular Weight | 141.60 g/mol |
| CAS Number | 72093-06-2 |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Density | Data not available |
Table 2: Predicted Functional Uses of Pyridine, 3-chloro-4,5-dimethyl-
| Functional Use | Predicted Probability |
| Antimicrobial | 0.938 |
| Flame Retardant | 0.677 |
| Colorant | 0.547 |
| Skin Conditioner | 0.344 |
| Catalyst | 0.275 |
| Flavorant | 0.273 |
| Data from EPA's Quantitative Structure Use Relationship (QSUR) models. epa.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4,5-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-9-4-7(8)6(5)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFPPSAQENNKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401301328 | |
| Record name | Pyridine, 3-chloro-4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401301328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72093-06-2 | |
| Record name | Pyridine, 3-chloro-4,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72093-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-chloro-4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401301328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 3 Chloro 4,5 Dimethylpyridine Derivatives
Reactivity Towards Nucleophilic Reagents
The pyridine (B92270) ring, particularly when substituted with electron-withdrawing groups, is susceptible to attack by nucleophiles. The following sections delve into the specifics of these reactions for 3-chloro-4,5-dimethylpyridine derivatives.
Detailed Mechanisms of SNAr Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives. This process typically occurs via a two-step addition-elimination mechanism. pressbooks.pub In the initial, often rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate. pressbooks.pub The aromaticity of the ring is temporarily broken during this stage. In the subsequent step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored. pressbooks.pub
While traditionally viewed as distinct intermediates, recent studies using techniques like 19F NMR and DFT calculations have suggested that in some cases, the SNAr reaction may proceed through a concerted pathway where the formation of the new bond and the breaking of the old bond occur simultaneously, meaning the Meisenheimer complex may only be a transition state rather than a long-lived intermediate. nih.govbris.ac.ukscilit.com The specific nature of the Meisenheimer complex, whether an intermediate or a transition state, can depend on the reactants and reaction conditions. researchgate.netbris.ac.uk
The regioselectivity of nucleophilic attack on the pyridine ring is governed by a combination of steric and electronic factors.
Electronic Effects: The electron-withdrawing chloro group in 3-chloro-4,5-dimethylpyridine activates the pyridine ring for nucleophilic substitution, primarily at the 2- and 6-positions. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which further deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, especially at the ortho and para positions relative to the nitrogen. youtube.com
Steric Effects: The methyl groups at the 4- and 5-positions, along with the chloro group at the 3-position, create steric hindrance. This bulkiness can influence the direction of nucleophilic attack, favoring less sterically crowded positions. The interplay between these electronic and steric effects determines the final product distribution.
A study on the regioselective difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates highlighted the directing effect of substituents. nih.gov For instance, an ethoxy group at the 2-position of a 3-chloropyridine (B48278) directed the regioselective addition of a Grignard reagent to the 4-position of the pyridyne intermediate, which was explained by a coordinating effect of the ethoxy group. nih.gov This demonstrates how substituents can be strategically used to control the outcome of functionalization reactions.
Site-Selective Functionalization of the Pyridine Ring
Achieving site-selective functionalization of the pyridine ring is a significant goal in synthetic chemistry. In the case of 3-chloro-4,5-dimethylpyridine, the existing substituents guide the introduction of new functional groups.
For example, the chlorine atom at the 3-position can be displaced by various nucleophiles. researchgate.net Research has shown that in reactions of 2-chloro-4-vinylpyrimidine derivatives, a variety of N-, O-, and S-centered nucleophiles undergo selective addition reactions across the vinyl function. mdpi.com This suggests that in a molecule like 3-chloro-4,5-dimethylpyridine with additional reactive sites, selective functionalization can be achieved under specific reaction conditions.
The generation of pyridyne intermediates from chloropyridines offers another avenue for site-selective functionalization. nih.gov By forming a 3,4-pyridyne from a 3-chloropyridine derivative, subsequent regioselective addition of a nucleophile at the 4-position followed by an electrophilic quench at the 3-position allows for the introduction of two different functional groups in a controlled manner. nih.gov
Reactivity Towards Electrophilic Reagents
While the pyridine ring is generally electron-deficient and thus less reactive towards electrophiles than benzene, electrophilic aromatic substitution (SEAr) can still occur, particularly when activating groups are present on the ring. youtube.com
Electrophilic Aromatic Substitution (SEAr) on Pyridine Systems
The SEAr mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (Wheland intermediate), followed by the loss of a proton to restore aromaticity. lumenlearning.com The first step, the formation of the Wheland intermediate, is typically the rate-determining step due to the loss of aromaticity. lumenlearning.com
In pyridine, the nitrogen atom deactivates the ring towards electrophilic attack by withdrawing electron density. youtube.com Electrophilic attack is most likely to occur at the 3- and 5-positions, as attack at the 2-, 4-, and 6-positions would result in a highly unstable resonance structure with a positive charge on the electronegative nitrogen atom. youtube.com
The presence of the two methyl groups at the 4- and 5-positions in 3-chloro-4,5-dimethylpyridine would have an activating, electron-donating effect through hyperconjugation and induction, which would somewhat counteract the deactivating effect of the nitrogen atom and the chloro group. The chloro group itself is deactivating due to its inductive electron-withdrawing effect, but it can direct incoming electrophiles to the ortho and para positions through resonance. The interplay of these directing effects would determine the position of electrophilic substitution.
Common SEAr reactions include nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation, which often require a catalyst to generate a sufficiently strong electrophile. lumenlearning.commasterorganicchemistry.com
Functionalization of Methyl Groups on the Pyridine Ring
Selective Lithiation and Subsequent Electrophilic Trapping
The functionalization of methyl groups on the pyridine ring can be effectively achieved through selective deprotonation (lithiation) followed by quenching with an electrophile. nih.govmit.edu This approach takes advantage of the increased acidity of the protons on the methyl groups due to the electron-withdrawing nature of the pyridine ring. The use of strong bases, such as organolithium reagents, can selectively remove a proton from a methyl group, generating a nucleophilic lithiated intermediate. nih.govnih.gov This intermediate can then react with a variety of electrophiles to introduce new functional groups. nih.govmdpi.com
The regioselectivity of the lithiation process can be influenced by several factors, including the substitution pattern on the pyridine ring and the choice of the lithiating agent. nih.govresearchgate.net In the case of 3-chloro-4,5-dimethylpyridine, the presence of two methyl groups at adjacent positions presents a challenge for selective functionalization. The electronic and steric environment around each methyl group will dictate the site of deprotonation.
Research on related systems provides insights into the potential outcomes. For instance, studies on the lithiation of dimethyl triazones have shown that directed lithiation can afford dipole-stabilized nucleophiles that are subsequently trapped with various electrophiles. nih.govnih.gov The choice of the base and reaction conditions is crucial for achieving high selectivity.
Once the lithiated intermediate of 3-chloro-4,5-dimethylpyridine is formed, it can be trapped with a range of electrophiles. This allows for the introduction of various functionalities onto the methyl groups. Examples of electrophiles that can be used include aldehydes, ketones, and alkyl halides. nih.govmdpi.com This two-step sequence provides a powerful method for elaborating the structure of the pyridine derivative.
A representative reaction scheme for the lithiation and electrophilic trapping of a methylpyridine is shown below:
Step 1: Lithiation A strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is used to deprotonate one of the methyl groups.
Step 2: Electrophilic Trapping The resulting lithiated species is then treated with an electrophile (E+), leading to the formation of a new carbon-carbon or carbon-heteroatom bond.
The table below illustrates the types of products that can be obtained from the reaction of lithiated methylpyridines with different electrophiles.
| Electrophile (E+) | Product |
| Aldehyde (RCHO) | β-Hydroxyethylpyridine |
| Ketone (RCOR') | β-Hydroxypropylpyridine |
| Alkyl halide (RX) | Ethylpyridine derivative |
| Carbon dioxide (CO2) | Pyridylacetic acid |
| Trimethylsilyl chloride (TMSCl) | Silylated methylpyridine |
This methodology offers a versatile route to a wide array of functionalized 3-chloro-4,5-dimethylpyridine derivatives, which can serve as valuable building blocks in organic synthesis.
Regiodivergent Reactions and Control of Selectivity
Achieving regioselectivity in the functionalization of substituted pyridines is a significant challenge in synthetic chemistry. researchgate.netresearchgate.net The inherent electronic properties of the pyridine ring often lead to a mixture of products, making the development of methods for controlling the site of reaction crucial. nih.gov Regiodivergent reactions, which allow for the selective formation of different constitutional isomers from a common starting material by tuning the reaction conditions, are particularly valuable.
For a molecule like 3-chloro-4,5-dimethylpyridine, there are multiple potential sites for reaction, including the C-2, C-6, and the two methyl groups. Controlling the selectivity of a reaction to target a specific position requires a careful choice of reagents and reaction parameters.
One strategy to control regioselectivity is through the use of directing groups . These are functional groups that can coordinate to a reagent and direct it to a specific position on the pyridine ring. While not directly applicable to the parent 3-chloro-4,5-dimethylpyridine, this concept can be applied to its derivatives.
Another approach involves the generation of pyridyne intermediates . The reaction of 3-chloropyridines can lead to the formation of a 3,4-pyridyne, which can then undergo regioselective addition of a nucleophile. nih.gov For example, the lithiation of 3-chloro-2-ethoxypyridine (B70323) followed by treatment with a Grignard reagent generates a 3,4-pyridyne, which then reacts with the Grignard reagent to give a 3,4-disubstituted pyridine. nih.govresearchgate.net This methodology could potentially be adapted for 3-chloro-4,5-dimethylpyridine to achieve functionalization at the C-3 and C-4 positions.
The table below summarizes some general strategies for controlling regioselectivity in pyridine functionalization.
| Strategy | Description | Potential Application to 3-Chloro-4,5-dimethylpyridine |
| N-Oxidation | Activation of the pyridine ring and direction of electrophilic attack to the ortho and para positions. youtube.com | Nitration or halogenation at the C-2 or C-6 position. |
| Directed Ortho-Metalation (DoM) | Use of a directing group to facilitate deprotonation at an adjacent position. | Requires prior introduction of a directing group. |
| Halogen-Dance Reaction | Base-induced migration of a halogen atom to a different position on the ring. | Could potentially be used to isomerize the chloro substituent. |
| Pyridyne Chemistry | Generation of a highly reactive pyridyne intermediate followed by nucleophilic addition. nih.gov | Functionalization at the C-3 and C-4 positions. |
The development of regiodivergent methods for the functionalization of 3-chloro-4,5-dimethylpyridine would significantly enhance its utility as a synthetic building block, allowing for the targeted synthesis of a wide range of complex molecules. Further research in this area is needed to explore the full synthetic potential of this compound.
Advanced Characterization and Computational Studies of 3 Chloro 4,5 Dimethylpyridine
Spectroscopic Characterization Techniques
Spectroscopy is the primary means of elucidating the structure and properties of molecules. Each technique provides unique insights into the chemical environment of the atoms and the nature of the bonds within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of an organic molecule. By observing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), one can deduce the connectivity of atoms and infer the electronic environment.
In the case of 3-chloro-4,5-dimethylpyridine, ¹H NMR spectroscopy would be used to identify the chemical shifts and coupling patterns of the two aromatic protons and the protons of the two distinct methyl groups. The integration of the signals would confirm the number of protons in each environment. The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts indicating their position relative to the nitrogen atom, the chlorine atom, and the methyl groups.
Interactive Data Table: Predicted NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | Data not available | Data not available | Aromatic and methyl proton signals would be expected. |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present. FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
For 3-chloro-4,5-dimethylpyridine, FT-IR and Raman spectra would reveal characteristic vibrational frequencies for the C-H stretching and bending modes of the aromatic ring and methyl groups, the C-C and C-N stretching vibrations within the pyridine (B92270) ring, and the C-Cl stretching frequency. These spectra serve as a molecular "fingerprint," allowing for identification and confirmation of the compound's functional groups. General studies on substituted pyridines often use these methods, but specific spectra for 3-chloro-4,5-dimethylpyridine are not documented in available research. nih.govnih.gov
Interactive Data Table: Expected Vibrational Modes
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850-3000 | FT-IR, Raman |
| C=C, C=N Ring Stretch | 1400-1600 | FT-IR, Raman |
| C-Cl Stretch | 600-800 | FT-IR, Raman |
Electronic Absorption Spectroscopy (UV-Vis) for Optical Properties
Electronic absorption spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is characteristic of the molecule's conjugated system.
The UV-Vis spectrum of 3-chloro-4,5-dimethylpyridine would be expected to show absorptions characteristic of the pyridine ring system, likely arising from π → π* and n → π* transitions. The positions of these absorption bands are influenced by the chloro and dimethyl substituents on the ring. While studies on other chloropyridine derivatives exist, specific UV-Vis spectral data for 3-chloro-4,5-dimethylpyridine are absent from the scientific literature. researchgate.netnist.govresearchgate.net
Interactive Data Table: Expected Electronic Transitions
| Transition | Predicted λ_max (nm) | Solvent |
|---|---|---|
| π → π* | Data not available | Data not available |
| n → π* | Data not available | Data not available |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, confirming the molecule's absolute structure and conformation.
If a suitable single crystal of 3-chloro-4,5-dimethylpyridine could be grown, XRD analysis would provide unambiguous confirmation of its structure, including the planarity of the pyridine ring and the spatial arrangement of its substituents. This technique has been used to study the crystal structures of many substituted pyridines and their complexes. researchgate.netnih.gov However, there are no published crystal structure reports for 3-chloro-4,5-dimethylpyridine.
Interactive Data Table: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
Quantum Chemical and Computational Methodologies
Computational chemistry provides theoretical insight into molecular properties, complementing experimental data and predicting characteristics for unstudied molecules.
Density Functional Theory (DFT) for Molecular and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum chemical method used to calculate the electronic structure of molecules. DFT calculations can predict optimized molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic properties such as HOMO-LUMO energy gaps. These theoretical predictions are invaluable for interpreting experimental spectra and understanding molecular reactivity. ias.ac.inresearchgate.net
A DFT study of 3-chloro-4,5-dimethylpyridine would yield its lowest energy conformation, calculated bond lengths and angles, and a theoretical vibrational spectrum that could be used to assign experimental FT-IR and Raman bands. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insight into its electronic behavior and potential reactivity. While DFT has been extensively applied to a wide range of substituted pyridines, specific computational results for 3-chloro-4,5-dimethylpyridine are not found in the reviewed literature. nih.govijcce.ac.ir
Interactive Data Table: Potential DFT Calculation Results
| Calculated Property | Predicted Value | Basis Set |
|---|---|---|
| Optimized Bond Lengths (Å) | Data not available | Data not available |
| Optimized Bond Angles (°) | Data not available | Data not available |
| HOMO-LUMO Gap (eV) | Data not available | Data not available |
| Dipole Moment (Debye) | Data not available | Data not available |
Optimization of Molecular Geometries and Conformational Analysis
The foundational step in the computational analysis of any molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For 3-chloro-4,5-dimethylpyridine, this process is typically carried out using quantum chemical methods such as Density Functional Theory (DFT). The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. epa.gov
The geometry optimization of 3-chloro-4,5-dimethylpyridine would reveal the precise bond lengths, bond angles, and dihedral angles of its lowest energy conformation. The pyridine ring is expected to be largely planar, though minor puckering can occur. The C-Cl bond length and the bond lengths within the pyridine ring will be influenced by the electronic effects of the chloro and methyl substituents. For instance, the electron-withdrawing nature of the chlorine atom can slightly shorten the C-Cl bond and affect the adjacent C-C and C-N bonds in the ring. Conversely, the electron-donating methyl groups will also exert their influence on the ring's geometry.
Conformational analysis is particularly relevant for the methyl groups. While rotation around the C-C single bonds connecting the methyl groups to the pyridine ring is possible, there will be preferred orientations to minimize steric hindrance with adjacent atoms, particularly the chlorine atom and the other methyl group. Computational methods can map the potential energy surface as a function of the rotation of these methyl groups to identify the most stable conformers and the energy barriers between them. For similar dimethyl-substituted systems, it has been shown that different conformations can exist with varying energies, and the global minimum represents the most populated state. mdpi.com
Table 1: Predicted Optimized Geometric Parameters for 3-Chloro-4,5-dimethylpyridine (Illustrative) Note: The following data are illustrative and based on typical values for substituted pyridines. Actual values would require specific DFT calculations for this molecule.
| Parameter | Predicted Value |
| C3-Cl Bond Length | ~1.74 Å |
| C4-C5 Bond Length | ~1.39 Å |
| C-N Bond Lengths | ~1.34 Å |
| C-C (ring) Bond Lengths | ~1.39 - 1.40 Å |
| C-C (methyl) Bond Lengths | ~1.51 Å |
| C-H (methyl) Bond Lengths | ~1.09 Å |
| C2-C3-C4 Angle | ~119° |
| C3-C4-C5 Angle | ~120° |
| C4-C5-C6 Angle | ~119° |
| Cl-C3-C4 Angle | ~119° |
| H-C-H (methyl) Angle | ~109.5° |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. schrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net
Computational calculations using DFT can provide precise energy values for the HOMO and LUMO, as well as visualizations of their spatial distribution. This information is invaluable for predicting how the molecule will interact with other chemical species. For instance, a nucleophilic attack is likely to occur at a position where the LUMO has a large lobe, while an electrophilic attack would target a region with a high HOMO density. In a study on pyridothienopyrimidine derivatives, it was found that decreasing the LUMO energy could enhance antimicrobial activity. fip.org
Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for 3-Chloro-4,5-dimethylpyridine (Illustrative) Note: These values are estimations based on related substituted pyridines and would need to be confirmed by specific calculations.
| Parameter | Predicted Energy (eV) |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -0.8 eV |
| HOMO-LUMO Energy Gap | ~ 5.7 eV |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. mdpi.com
For 3-chloro-4,5-dimethylpyridine, the MEP map would likely show a region of significant negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The chlorine atom, despite its electronegativity, can also exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which can lead to halogen bonding interactions. The methyl groups, being electron-donating, would slightly increase the electron density on the ring. The regions of positive potential are expected to be located on the hydrogen atoms of the methyl groups and potentially on the carbon atom attached to the chlorine, which is rendered electron-deficient by the halogen's inductive effect. Such analyses have been used to predict the N-oxidation susceptibility of substituted pyridines. nih.gov
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful means to investigate the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For 3-chloro-4,5-dimethylpyridine, a key reaction of interest is nucleophilic aromatic substitution (SNA_r), where the chlorine atom is replaced by a nucleophile. youtube.commasterorganicchemistry.com
The pyridine ring, especially when substituted with an electron-withdrawing group like chlorine, is susceptible to nucleophilic attack. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a high-energy intermediate known as a Meisenheimer complex. nih.gov Computational studies can model this entire reaction pathway, calculating the energies of the reactants, the Meisenheimer intermediate, the transition states connecting them, and the products.
Transition state theory can be used in conjunction with these calculations to determine the reaction's rate constant. masterorganicchemistry.comyoutube.com The calculated activation energy (the energy difference between the reactants and the highest energy transition state) is a key determinant of the reaction rate.
Investigations of Solvent Effects on Pyridine Basicity
The basicity of a pyridine derivative, a measure of its ability to accept a proton, is a fundamental physicochemical property that is highly influenced by the surrounding solvent. The pKa of the conjugate acid of the pyridine is used to quantify this basicity. Computational models can be employed to study how different solvents affect the basicity of 3-chloro-4,5-dimethylpyridine. libretexts.orglibretexts.org
Solvents can stabilize the charged (protonated) and neutral forms of the pyridine to different extents, thereby altering the equilibrium of the protonation reaction. Polar protic solvents, like water, can form strong hydrogen bonds with the pyridinium (B92312) cation, stabilizing it and thus increasing the basicity compared to the gas phase. Aprotic solvents will have a different effect based on their polarity and polarizability.
Theoretical studies often use continuum solvation models (like the Polarizable Continuum Model, PCM) to simulate the bulk effect of the solvent. These calculations can predict the change in Gibbs free energy of solvation upon protonation, which is directly related to the pKa. For substituted pyridines, the electronic effects of the substituents play a major role. The electron-withdrawing chlorine atom in 3-chloro-4,5-dimethylpyridine is expected to decrease its basicity by pulling electron density away from the nitrogen atom, making it a weaker proton acceptor. Conversely, the electron-donating methyl groups will increase the basicity. The net effect will be a combination of these opposing influences. Studies on other substituted pyridines have shown that computational methods can successfully predict these trends in basicity across different solvents. nih.gov
Quantitative Structure-Activity Relationships (QSAR) Focusing on Physicochemical Parameters
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in drug discovery and materials science for developing mathematical models that correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. fip.orgnih.gov For 3-chloro-4,5-dimethylpyridine, a QSAR study would involve calculating a set of molecular descriptors and correlating them with a particular activity, for instance, its potential antimicrobial or herbicidal properties, which are common for halogenated pyridine derivatives.
The physicochemical parameters that are typically considered in QSAR models for pyridine derivatives include:
Hydrophobicity: Often represented by the logarithm of the partition coefficient (logP), which describes the compound's distribution between an oily and an aqueous phase.
Electronic Parameters: Such as Hammett constants (σ), which quantify the electron-donating or electron-withdrawing ability of substituents, and calculated properties like dipole moment and atomic charges.
Steric Parameters: Like molar refractivity (MR) or Taft steric parameters (Es), which account for the size and shape of the molecule and its substituents.
Topological Indices: Numerical descriptors derived from the molecular graph that encode information about the size, shape, and degree of branching.
By building a QSAR model based on a series of related pyridine compounds with known activities, it would be possible to predict the activity of 3-chloro-4,5-dimethylpyridine. For example, a QSAR model for the antibacterial activity of pyridine derivatives might reveal that a certain combination of hydrophobicity and electronic properties is optimal for activity. nih.govmdpi.com
Table 3: Illustrative Physicochemical Parameters for QSAR Analysis of 3-Chloro-4,5-dimethylpyridine Note: These are estimated values. Accurate determination would require experimental measurement or specific calculations.
| Parameter | Predicted Value |
| Molecular Weight | 155.61 g/mol |
| LogP | ~2.5 |
| Molar Refractivity | ~42 cm³/mol |
| Dipole Moment | ~2.0 D |
Molecular Docking Studies for Intermolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.
For 3-chloro-4,5-dimethylpyridine, molecular docking studies could be performed to explore its potential as an inhibitor for various enzymes. For instance, many pyridine derivatives are known to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. jrespharm.com A docking simulation would place the 3-chloro-4,5-dimethylpyridine molecule into the active site of the AChE protein and calculate a "docking score," which is an estimation of the binding affinity.
The docking results would also provide a detailed view of the intermolecular interactions that stabilize the complex. These interactions can include:
Hydrogen Bonds: The nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor.
Hydrophobic Interactions: The methyl groups and the aromatic ring can engage in hydrophobic interactions with nonpolar amino acid residues in the active site.
Halogen Bonds: The chlorine atom could potentially form a halogen bond with an electron-rich atom (like an oxygen or sulfur) in the protein's active site.
π-π Stacking: The pyridine ring can stack with the aromatic rings of amino acids like tyrosine, phenylalanine, or tryptophan.
By analyzing these interactions, researchers can understand the basis for the molecule's potential biological activity and suggest modifications to improve its binding affinity and selectivity. Docking studies on other substituted pyridines have successfully identified key binding modes and guided the design of more potent inhibitors. acs.org
Applications in Advanced Materials and Supramolecular Chemistry
Utilization in Metal-Organic Frameworks (MOFs)
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The ability to tune the properties of MOFs by judiciously selecting the organic linkers makes them highly attractive for applications in gas storage, separation, and catalysis. berkeley.edu Pyridine-based ligands are frequently employed in MOF synthesis due to the coordinating ability of the nitrogen atom. berkeley.eduoup.com
Pyridine (B92270) and its derivatives are fundamental components in the construction of MOFs, where they can act as ligands that coordinate to metal centers, forming the nodes of the framework. berkeley.edu The nitrogen atom of the pyridine ring serves as a robust coordination site for a wide variety of metal ions. The geometry and connectivity of the resulting MOF can be systematically tuned by modifying the pyridine-based linker. For instance, the use of mixed-ligand systems, combining pyridine-based linkers with other organic struts like carboxylates, has led to the synthesis of novel MOFs with unique topologies and properties. rsc.org While specific research on the use of 3-chloro-4,5-dimethylpyridine as a primary linker in MOF synthesis is not extensively documented, its structure suggests potential as a monodentate or, if further functionalized, a polytopic linker. The methyl groups can provide steric bulk, influencing the pore size and shape of the resulting framework, while the chloro group can introduce specific electronic properties and potential interaction sites within the pores.
The synthesis of MOFs can be carried out under various conditions, from solvothermal methods that involve heating the reactants in a solvent to more recent room-temperature syntheses. berkeley.edu The choice of synthesis method can significantly impact the crystallinity and porosity of the final material.
Table 1: Examples of Pyridine-Based Linkers and Their Role in MOF Synthesis
| Linker | Metal Ion(s) | Resulting MOF Characteristics |
| Pyridine-2,6-dimethanol | Zn(II), Mn(II) | Formation of 2D and 3D mixed-ligand MOFs. rsc.org |
| Pyridine-3,5-dicarboxylic acid | Cd(II), Zn(II), Co(II), Cu(II) | Structural diversity influenced by the use of template molecules. mdpi.com |
| 4,4'-oxybis(benzoic acid) and 2,2'-bis(pyridin-3-ylmethyl)-[5,5'-biisoindoline]-1,1',3,3'-tetraone | Zn(II) | A 3D MOF with 2D channels exhibiting selective gas sorption. rsc.org |
| 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid and pyridine | Cu(II) | A 3D supramolecular network with potential luminescent properties. nih.gov |
This table presents a selection of pyridine-containing linkers to illustrate their versatility in MOF synthesis. The data is based on published research and is intended to be illustrative.
A key feature of MOFs is their porous nature, which allows for the encapsulation of guest molecules within their cavities. This host-guest chemistry is central to their applications in storage, separation, and catalysis. nih.gov The chemical nature of the MOF's internal surface, dictated by the organic linkers and metal nodes, governs the interactions with guest molecules. nih.gov
The pore environment of a MOF can be engineered to create specific catalytic or binding sites. One common strategy is the introduction of Lewis acid sites, which are electron-pair acceptors. bldpharm.com In many MOFs, the metal nodes themselves can act as Lewis acid sites, particularly if they are coordinatively unsaturated. bldpharm.com The organic linkers can also be functionalized to introduce or modulate Lewis acidity.
While the pyridine nitrogen is a Lewis base, the presence of an electron-withdrawing chloro substituent in 3-chloro-4,5-dimethylpyridine can modulate its basicity. Furthermore, the incorporation of this ligand into a MOF structure could influence the Lewis acidity of the metal centers. For example, the electronic properties of the ligand can affect the electron density at the metal node, thereby tuning its Lewis acidic character. bldpharm.com The chlorine atom itself can act as a halogen bond donor, a concept that is related to Lewis acidity through the involvement of an electropositive region on the halogen. This could be exploited to create specific binding pockets for Lewis basic guest molecules. The interaction of pyridine with metal surfaces can be viewed as a Lewis acid-base interaction, which can activate the pyridine ring. nih.gov In a MOF, the interplay between the Lewis basic pyridine nitrogen and the Lewis acidic metal centers, along with the potential for halogen bonding from the chloro group, could create a sophisticated and tunable pore environment.
Supramolecular Assemblies Based on Halogen Bonding
Halogen bonding is a non-covalent interaction that has emerged as a powerful tool in crystal engineering and supramolecular chemistry. It involves the attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule.
A halogen bond occurs when there is evidence of a net attractive interaction between an electrophilic region associated with a halogen atom in a molecular entity and a nucleophilic region in another, or the same, molecular entity. This electrophilic region is known as the σ-hole. mdpi.com The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen's surface, centered on the axis of the covalent bond to the halogen. mdpi.com The formation of the σ-hole is due to the anisotropic distribution of electron density around the covalently bonded halogen atom.
The strength of the σ-hole, and consequently the halogen bond, increases with the polarizability and decreases with the electronegativity of the halogen atom, following the general trend I > Br > Cl > F. The presence of electron-withdrawing groups on the molecule bearing the halogen atom enhances the positive character of the σ-hole, leading to stronger halogen bonds. Conversely, electron-donating groups can diminish the strength of the interaction.
Table 2: General Properties of Halogen Bond Donors
| Halogen (X) | Electronegativity (Pauling Scale) | Polarizability (ų) | Typical C-X···N Halogen Bond Strength |
| F | 3.98 | 0.56 | Very weak / often not observed |
| Cl | 3.16 | 2.18 | Weak to moderate |
| Br | 2.96 | 3.05 | Moderate to strong |
| I | 2.66 | 4.91 | Strong |
This table provides a general comparison of the properties of halogens relevant to their ability to form halogen bonds. The bond strengths are qualitative and can vary significantly based on the molecular context.
Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling the intermolecular interactions. Halogen bonding has become a key strategy in this field for the construction of predictable and robust supramolecular architectures. Halogenated pyridine derivatives are particularly useful building blocks for crystal engineering because they contain both a halogen bond donor (the halogen atom) and a halogen bond acceptor (the nitrogen atom of the pyridine ring).
In the case of 3-chloro-4,5-dimethylpyridine, the chlorine atom can act as a halogen bond donor, interacting with the nitrogen atom of a neighboring molecule to form C–Cl···N halogen bonds. These interactions can direct the self-assembly of the molecules into well-defined one-dimensional chains, two-dimensional sheets, or three-dimensional networks. The presence of the methyl groups can also influence the crystal packing through steric effects and weak C–H···π or C–H···Cl interactions. The interplay between the dominant C–Cl···N halogen bonds and these weaker interactions would determine the final supramolecular architecture. While specific crystal engineering studies on 3-chloro-4,5-dimethylpyridine are not widely reported, the principles established from studies on other chlorinated and methylated pyridines suggest its potential for forming predictable and stable supramolecular assemblies. oup.com
Influence of Substituent Design on Halogen Bonding Interactions
Halogen bonding (XB) is a noncovalent interaction where a region of positive electrostatic potential on a halogen atom, known as a σ-hole, interacts attractively with a nucleophile. uni.luacs.org The strength and directionality of this bond are highly sensitive to the electronic environment of the molecule. In 3-chloro-4,5-dimethylpyridine, the substituents—a chloro group at the 3-position and two methyl groups at the 4- and 5-positions—are expected to exert competing effects on the molecule's ability to act as a halogen bond donor.
Theoretical and experimental studies on related halopyridines provide a framework for understanding these influences:
The Chloro Substituent : The chlorine atom itself is the potential halogen bond donor. However, chlorine is generally considered a weaker XB donor compared to bromine and iodine. acs.org For a halogen bond to occur, the electrostatic potential of the σ-hole on the chlorine must be sufficiently positive.
Methyl Groups : The two methyl groups at the 4- and 5-positions are electron-donating. This electronic push towards the pyridine ring is expected to increase the electron density around the chlorine atom, thereby reducing the positive potential of the σ-hole and weakening its capacity as a halogen bond donor. nih.gov
Pyridine Nitrogen : The nitrogen atom in the pyridine ring acts as an electron-withdrawing group via induction but can also be a site for protonation or coordination. Studies have shown that creating a positive charge on the pyridine ring, for instance through N-methylation or protonation, drastically increases the magnitude of the σ-hole on the halogen and enhances its XB donor capabilities. acs.org While the chlorine atom in neutral chloropyridines is a relatively poor XB donor, its corresponding pyridinium (B92312) cation becomes a much more effective one. acs.org
The design of 3-chloro-4,5-dimethylpyridine thus presents a nuanced case. In its neutral form, the electron-donating methyl groups likely suppress the XB donor potential of the chlorine atom. However, if the pyridine nitrogen were to be protonated or coordinated to a metal, the resulting positive charge would significantly enhance the σ-hole on the chlorine, making it a more viable participant in halogen bonding interactions for crystal engineering and supramolecular assembly.
Table 1: Predicted Influence of Substituents on Halogen Bonding in 3-Chloro-4,5-dimethylpyridine
| Substituent | Position | Electronic Effect | Predicted Impact on Halogen Bond Donor Ability (C-Cl) |
| Chlorine | 3 | Halogen Bond Donor / Inductively Withdrawing | Primary site for XB, but inherently weaker than Br or I. |
| Methyl | 4 | Electron-Donating (Hyperconjugation/Inductive) | Decreases the positive potential of the σ-hole, weakening the XB. |
| Methyl | 5 | Electron-Donating (Inductive) | Decreases the positive potential of the σ-hole, weakening the XB. |
| Pyridine N | 1 | Lewis Basic Site / Inductively Withdrawing | In neutral form, competes for electron density. If protonated, strongly enhances the σ-hole on chlorine. |
Role as Ligands in Catalysis
Pyridine and its derivatives are ubiquitous as ligands in transition metal catalysis due to the accessible lone pair on the nitrogen atom, which can coordinate to a metal center. acs.org The electronic and steric properties of the pyridine ligand can be finely tuned through substitution, which in turn modulates the activity, selectivity, and stability of the resulting catalyst.
3-Chloro-4,5-dimethylpyridine possesses features that make it a potential ligand for various catalytic applications:
Coordination Site : The primary coordination site is the sp²-hybridized nitrogen atom.
Electronic Effects : The electronic nature of the ligand is crucial for the stability of the metal-ligand bond and the reactivity of the metal center. The two electron-donating methyl groups increase the electron density on the pyridine nitrogen, enhancing its σ-donating ability and making it a stronger Lewis base compared to unsubstituted pyridine. This can lead to stronger coordination to the metal center. Conversely, the chlorine atom at the 3-position is electron-withdrawing through induction, which would slightly counteract the effect of the methyl groups. This electronic balance can be beneficial in optimizing the electronic environment of a catalytic metal center.
Steric Hindrance : The methyl group at the 5-position, adjacent to the nitrogen, provides moderate steric bulk. This can influence the coordination geometry around the metal center, potentially creating a specific chiral environment or limiting the number of ligands that can coordinate, which can be advantageous in controlling reaction selectivity. nih.gov
While specific catalytic applications of 3-chloro-4,5-dimethylpyridine are not yet documented in detail, its structural similarity to other effective pyridine-based ligands suggests potential utility in reactions such as cross-coupling, hydrogenation, and polymerization. acs.orgnih.gov The combination of its enhanced basicity (from the methyl groups) and the presence of a halogen (for potential secondary interactions) makes it an intriguing candidate for the design of novel metal complexes.
Emerging Areas in Functional Materials Science
The rational design of functional materials, such as metal-organic frameworks (MOFs), porous organic cages, and liquid crystals, relies on the use of molecular building blocks (tectons) with well-defined geometries and interaction sites. Substituted pyridines are valuable components in this context, serving as ligands that connect metal nodes or as modules that self-assemble through noncovalent interactions. nih.govgoogle.com
3-Chloro-4,5-dimethylpyridine is a promising candidate for the construction of functional materials for several reasons:
Ligand for MOFs : It can act as a monodentate "L-type" ligand, coordinating to metal centers or clusters to form extended porous networks. The steric profile of the methyl groups and the electronic nature of the ring would influence the resulting framework's topology, pore size, and chemical environment. The inorganic clusters within MOFs can trap metal ions in unique coordination geometries that are difficult to achieve otherwise. rsc.org
Supramolecular Assembly via Halogen Bonding : As discussed, the chlorine atom can serve as a halogen bond donor, particularly if the pyridine nitrogen is engaged in coordination or protonation. This directional interaction can be exploited in "crystal engineering" to guide the self-assembly of molecules into predictable one-, two-, or three-dimensional architectures.
Precursor for More Complex Molecules : Substituted pyridines are often used as intermediates in the synthesis of more complex functional molecules. google.com The chlorine atom on 3-chloro-4,5-dimethylpyridine can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for its incorporation into larger, custom-designed organic materials with specific electronic or photophysical properties.
Conclusion and Future Research Directions
Summary of Key Advancements in 3-Chloro-4,5-dimethylpyridine Research
Research on 3-chloro-4,5-dimethylpyridine and its structural relatives has solidified its role as a versatile heterocyclic building block in synthetic and medicinal chemistry. Key advancements have centered on leveraging its unique substitution pattern for creating more complex molecules with significant biological and material applications.
One of the primary areas of advancement is its utilization as a scaffold in drug discovery. The substituted pyridine (B92270) core is crucial for developing pharmaceuticals, with derivatives being investigated for conditions targeting the central nervous system (CNS), such as depression and anxiety, by potentially modulating serotonin (B10506) receptors. Furthermore, its structure has been instrumental in the synthesis of novel AMP-activated protein kinase (AMPK) activators, which have shown unique cancer cell selectivity and are of interest in metabolic disease research. jst.go.jp
In synthetic organic chemistry, the reactivity of the compound has been well-exploited. The chlorine atom at the 3-position allows for nucleophilic substitution reactions, enabling the introduction of various functional groups like amines and thiols. Concurrently, the methyl groups can undergo oxidation to form corresponding carboxylic acids or aldehydes, while the entire pyridine ring can be reduced to a piperidine (B6355638) structure through catalytic hydrogenation, further expanding its synthetic utility. These transformations highlight the compound's value as a versatile intermediate for producing complex agrochemicals and dyes.
Recent progress in the synthesis of related substituted pyridines, such as the use of continuous flow reactors and optimized catalytic systems for chloromethylation processes, points toward more efficient and scalable production methods that could be adapted for 3-chloro-4,5-dimethylpyridine.
Interactive Table 1: Summary of Key Research Advancements
| Area of Advancement | Specific Finding | Significance | Reference |
|---|---|---|---|
| Medicinal Chemistry | Use as a scaffold for potential CNS disorder treatments. | Enables development of new therapeutic agents by allowing modifications to enhance biological activity. | |
| Medicinal Chemistry | Building block for novel AMPK activators. | Provides a core structure for developing compounds with potent and selective anticancer activity. | jst.go.jp |
| Organic Synthesis | Serves as a versatile intermediate for complex molecules. | The compound's reactivity allows for diverse chemical transformations, including nucleophilic substitution and oxidation. | |
| Organic Synthesis | Reduction of the pyridine ring to a piperidine derivative. | Creates saturated heterocyclic structures, which are valuable in pharmaceutical development. | |
| Potential Applications | Intermediate for agrochemicals and dyes. | Expands the utility of the compound beyond pharmaceuticals into materials and agricultural science. |
Persistent Challenges and Unexplored Avenues
Despite the progress, several challenges and unexplored areas remain in the research of 3-chloro-4,5-dimethylpyridine. A primary challenge lies in the development of highly efficient, selective, and scalable synthetic routes. While general methods for preparing substituted pyridines exist, such as the direct chlorination of pyridine, these can sometimes result in moderate yields or a mixture of isomers, necessitating complex purification steps. wikipedia.org The synthesis of specifically substituted pyridines often requires multi-step sequences, which can be resource-intensive. jst.go.jpgoogle.com Optimizing these synthetic pathways to improve yield, reduce by-product formation, and lower costs remains a significant hurdle for industrial-scale applications.
Another challenge is the comprehensive characterization of its biological activity profile. While it shows promise as a scaffold, a full understanding of its structure-activity relationship (SAR) is incomplete. jst.go.jp Extensive biological screening against a wider range of targets is needed to uncover its full therapeutic potential. The current body of literature tends to focus on a limited set of applications, leaving many potential biological interactions unexamined.
Furthermore, there is a relative lack of in-depth studies focused specifically on the 3-chloro-4,5-dimethyl- isomer compared to other pyridine derivatives. nih.gov Much of the applicable research is inferred from related compounds, highlighting a gap in dedicated investigation into its unique chemical and physical properties. Exploring its reactivity in a broader range of coupling reactions, such as the Suzuki, Heck, and Ullmann reactions, for which other chloropyridines are known substrates, could open new synthetic possibilities. wikipedia.org
Potential for Interdisciplinary Research and Novel Applications
The existing applications of 3-chloro-4,5-dimethylpyridine create a foundation for significant interdisciplinary research. The compound's role in medicinal chemistry invites collaboration between synthetic organic chemists, pharmacologists, and biochemists. Such partnerships could accelerate the drug discovery process, from rational design and synthesis to biological screening and mechanism-of-action studies for diseases ranging from cancer to CNS disorders. jst.go.jp
The intersection of chemistry and materials science presents another promising frontier. Its use as an intermediate for dyes suggests that it could be a precursor for novel functional materials, such as organic light-emitting diodes (OLEDs) or specialized polymers. Research in this area would involve collaboration with materials scientists and physicists to design and characterize new materials with tailored optical and electronic properties.
Furthermore, the application in agrochemicals points to potential collaborations with agricultural scientists to develop new, more effective, and environmentally benign pesticides or herbicides. Computational chemistry offers another layer of interdisciplinary potential. As demonstrated in studies of related compounds, computational modeling can be used to predict molecular conformations, reaction outcomes, and biological interactions, thereby guiding and streamlining laboratory research. jst.go.jp Exploring these synergistic avenues will be crucial for unlocking the full potential of 3-chloro-4,5-dimethylpyridine.
Interactive Table 2: Potential Interdisciplinary Research Areas
| Collaborating Fields | Potential Research Focus | Desired Outcome |
|---|---|---|
| Organic Chemistry & Pharmacology | Design and synthesis of novel derivatives for specific biological targets (e.g., kinases, receptors). | Development of new therapeutic agents for cancer, metabolic, or neurological diseases. |
| Chemistry & Materials Science | Development of new dyes, pigments, or functional polymers. | Creation of advanced materials with unique optical or electronic properties for various technologies. |
| Chemistry & Agricultural Science | Synthesis and evaluation of new potential herbicides or pesticides. | Discovery of more efficient and safer crop protection agents. |
| Synthetic Chemistry & Computational Chemistry | Predictive modeling of reaction pathways and structure-activity relationships. | More efficient and targeted synthesis of new compounds with desired properties. |
Q & A
Q. What are the optimal synthetic routes for 3-chloro-4,5-dimethylpyridine, and how can purity be ensured?
The compound can be synthesized via condensation reactions between substituted benzaldehydes and cyanoacetate esters. For example, 3-chloro-4,5-dimethoxybenzaldehyde reacts with isobutyl cyanoacetate in the presence of piperidine as a catalyst, followed by 48-hour stirring at room temperature. The product is isolated by filtration and purified via crystallization from 2-propanol . Purity is verified using differential scanning calorimetry (DSC) for melting point analysis and spectroscopic techniques (¹H NMR, ¹³C NMR, IR) for structural confirmation .
Q. What spectroscopic methods are most effective for characterizing 3-chloro-4,5-dimethylpyridine and its derivatives?
- ¹H and ¹³C NMR : Identify substituent positions and electronic environments. For instance, methoxy groups (OCH₃) resonate at δ ~3.9 ppm in ¹H NMR, while aromatic protons appear between δ 6.7–7.7 ppm .
- IR Spectroscopy : Detect functional groups like C≡N (stretching ~2200 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹) .
- DSC : Confirm crystalline purity by measuring sharp melting points .
Q. What safety protocols are critical when handling 3-chloro-4,5-dimethylpyridine in laboratory settings?
- Storage : Keep in tightly sealed containers in cool, ventilated areas away from heat/moisture to prevent decomposition into toxic gases (e.g., HCl) .
- Incompatibilities : Avoid contact with strong acids/bases, reducing agents, and ammonia salts to prevent explosive reactions .
- PPE : Use gloves, protective clothing, and fume hoods to minimize inhalation and skin exposure .
Advanced Research Questions
Q. How do computational methods like DFT enhance understanding of 3-chloro-4,5-dimethylpyridine’s electronic properties?
Density functional theory (DFT) simulations reveal charge distribution and reactive sites. For pyridine derivatives, the aromatic ring participates in donor-acceptor interactions with metal surfaces, crucial for applications like corrosion inhibition. DFT can predict adsorption energies and molecular orbital distributions, corroborating experimental electrochemical data .
Q. What mechanistic insights govern the copolymerization of 3-chloro-4,5-dimethylpyridine derivatives with styrene?
Radical copolymerization with styrene using 1,1'-azobis(cyclohexanecarbonitrile) (ABCN) as an initiator proceeds via a free-radical mechanism. The electron-withdrawing chloro and methyl groups on the pyridine ring influence reactivity ratios and copolymer composition. Kinetic studies (e.g., Mayo-Lewis equation) and gel permeation chromatography (GPC) are used to analyze molecular weight distributions .
Q. How effective are 3-chloro-4,5-dimethylpyridine derivatives as corrosion inhibitors, and what methodologies validate their performance?
Pyridine derivatives inhibit corrosion by adsorbing onto metal surfaces, forming protective films. Electrochemical techniques (e.g., polarization resistance, electrochemical impedance spectroscopy) quantify inhibition efficiency. For example, derivatives with electron-donating groups (e.g., methoxy) show higher inhibition due to enhanced adsorption. DFT studies further validate these interactions by modeling charge transfer and Fukui indices .
Q. How can quantum chemical calculations resolve contradictions in experimental data for pyridine derivatives?
Discrepancies in reactivity or spectroscopic data may arise from stereoelectronic effects or solvent interactions. Ab-initio calculations (e.g., Hartree-Fock) and solvent models (e.g., COSMO) can simulate solvent effects on molecular geometry and vibrational frequencies, aligning theoretical predictions with experimental IR/NMR spectra .
Methodological Notes
- Stereochemical Analysis : While no stereoisomers of 3-chloro-4,5-dimethylpyridine are reported, chiral derivatives require circular dichroism (CD) or X-ray crystallography for configuration determination .
- Waste Management : Post-experiment waste containing halogenated pyridines must be treated as hazardous and processed by certified waste management services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
